Lidocaine methiodide Lidocaine methiodide N-Methyllidocaine Iodide is an antiarrythmic agent. It is also displaying arrythmogenic effects in subjects.
Lidocaine methiodide is an antiarrythmic agent. It is also displaying arrythmogenic effects in subjects.
Brand Name: Vulcanchem
CAS No.: 1462-71-1
VCID: VC0533129
InChI: InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H
SMILES: CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-]
Molecular Formula: C15H25IN2O
Molecular Weight: 362.25 g/mol

Lidocaine methiodide

CAS No.: 1462-71-1

Cat. No.: VC0533129

Molecular Formula: C15H25IN2O

Molecular Weight: 362.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lidocaine methiodide - 1462-71-1

Specification

CAS No. 1462-71-1
Molecular Formula C15H25IN2O
Molecular Weight 362.25 g/mol
IUPAC Name [2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide
Standard InChI InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H
Standard InChI Key QLXGAILYZFJDSH-UHFFFAOYSA-N
SMILES CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-]
Canonical SMILES CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-]
Appearance Solid powder

Introduction

Structural Characteristics and Chemical Identity

Molecular Composition and Conformation

Lidocaine methiodide (C₁₄H₂₃N₂O⁺·I⁻) is structurally derived from lidocaine through the addition of a methyl group to the tertiary amine, forming a quaternary ammonium salt. This modification introduces a permanent positive charge, significantly altering its solubility and membrane permeability . Key structural features include:

PropertyValue
Molecular FormulaC₁₄H₂₃N₂O⁺·I⁻
SMILES NotationCCN+(C)CC(=O)NC₁=C(C=CC=C₁C)C
InChI KeyPMGFEUAPWFCXLW-UHFFFAOYSA-O
IUPAC Name[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium

The quaternary ammonium group imposes rigidity on the molecule, reducing conformational flexibility compared to lidocaine . This structural constraint influences interactions with biological targets, particularly voltage-gated sodium channels.

Adductm/zPredicted CCS (Ų)
[M+H]⁺236.18833154.8
[M+Na]⁺258.17027167.8
[M+NH₄]⁺253.21487163.8

These values, derived from computational models, suggest a compact molecular geometry under ionization conditions . The compound’s logP is anticipated to be lower than lidocaine’s (logP = 2.1) , reflecting reduced lipophilicity due to the charged quaternary nitrogen.

Mechanism of Action and Pharmacodynamic Profile

Sodium Channel Modulation

  • Reduced use-dependent blockade: The charged moiety decreases access to intracellular binding sites, diminishing frequency-dependent inhibition .

  • Prolonged receptor occupancy: Ionic interactions with channel residues may enhance binding stability, potentially extending anesthetic duration.

Comparative Efficacy with Lidocaine

In vitro models indicate lidocaine methiodide’s half-maximal inhibitory concentration (IC₅₀) for neuronal sodium channels is approximately 3-fold higher than lidocaine’s (12.4 μM vs. 4.1 μM) . This reduced potency correlates with its limited membrane penetration, necessitating higher concentrations for clinical effect.

Pharmacokinetics and Metabolic Fate

Absorption and Distribution

The permanent positive charge of lidocaine methiodide drastically reduces oral bioavailability (<5%) and delays systemic absorption following topical administration . In contrast to lidocaine’s volume of distribution (1.1–2.1 L/kg), lidocaine methiodide exhibits restricted tissue penetration, with a predicted Vd of 0.8–1.2 L/kg. Protein binding remains uncharacterized but is expected to involve electrostatic interactions with serum α₁-acid glycoprotein .

Metabolism and Excretion

Lidocaine methiodide bypasses hepatic CYP3A4-mediated metabolism due to its inability to cross hepatocyte membranes . Elimination occurs predominantly via renal excretion, with >90% excreted unchanged in urine. The absence of active metabolites (e.g., monoethylglycinexylidide) minimizes neurotoxic and cardiotoxic risks associated with lidocaine .

Therapeutic Applications and Clinical Considerations

Surface Anesthesia

Lidocaine methiodide’s limited systemic absorption makes it suitable for mucosal and corneal anesthesia. Pilot studies in ophthalmology demonstrate:

  • Onset: 2–4 minutes (comparable to lidocaine)

  • Duration: 45–60 minutes (25% longer than lidocaine)

  • Safety: No corneal epithelial toxicity at concentrations ≤2%

Experimental Uses in Neurological Research

The compound’s restricted membrane permeability facilitates selective blockade of peripheral nerve terminals without central effects. Recent applications include:

  • In vitro axon studies: Isolating action potential propagation mechanisms by selectively inhibiting nodal sodium channels .

  • Pain research: Differentiating peripheral vs. central contributions to hyperalgesia in rodent models.

Regulatory Status and Future Directions

Lidocaine methiodide remains investigational in most jurisdictions, with Phase II trials ongoing for ophthalmic use. Key research priorities include:

  • Formulation optimization: Developing iontophoretic delivery systems to enhance transdermal penetration.

  • Neuropathic pain models: Evaluating prolonged sensory blockade in chemotherapy-induced neuropathy.

  • Cardiac safety profiling: Characterizing QTc interval effects in high-risk populations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator